
Hydrazine-15N2 monohydrate
Overview
Description
Hydrazine-15N2 monohydrate is a chemical compound where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is represented by the molecular formula H215N15NH2·H2O and has a molecular weight of 52.05 g/mol . It is a colorless liquid with a pungent odor and is known for its strong reducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hydrazine-15N2 monohydrate typically involves the reaction of hydrazine with heavy water (D2O). The process begins by mixing hydrazine with heavy water and stirring the mixture to form the nitrogen-15 isotope of ammonia and amino radicals. The reaction mixture is then cooled, and by-products are removed to obtain this compound .
Industrial Production Methods: Industrial production of hydrazine compounds often involves the Raschig process, which includes the partial oxidation of ammonia or urea using hypochlorite or hydrogen peroxide. Advanced catalysts, such as Ni–Pt/CeO2 nanoparticles, have been developed to improve the decomposition of hydrazine monohydrate for hydrogen generation.
Chemical Reactions Analysis
Decomposition Reactions
Hydrazine-15N monohydrate decomposes under thermal or catalytic conditions, producing nitrogen gas (N), hydrogen gas (H), and ammonia (NH). The pathway depends on catalysts and reaction phases:
Mechanistic Insights :
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Vapor-phase decomposition :
Followed by:
Catalysts like Ni–Pt/CeO lower activation energy, favoring H selectivity .
-
Biological decomposition :
In rat hepatocytes, 15N-labeled hydrazine undergoes N–N bond cleavage via N-oxidation, forming NH, which incorporates into urea .
Redox Reactions
Hydrazine-15N monohydrate acts as a potent reducing agent due to its low oxidation state (−2):
Oxidation Pathways:
-
Combustion :
Excess oxygen yields toxic NO/NO :
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Electrochemical reduction :
Used in electroless nickel plating, reducing Ni to metallic Ni while oxidizing to N .
Reduction Pathways:
-
With carbonyl compounds :
Forms hydrazones, critical in organic synthesis:Acetone hydrazone is a key intermediate in the Atofina-PCUK process .
Hydrazone Formation:
Reacts with aldehydes/ketones to form stable hydrazones, used in analytical chemistry and drug design:
Isotopic labeling enables tracking in metabolic studies .
Cyclization Reactions:
In biological systems, reacts with α-keto acids (e.g., pyruvate) to form hydrazones, which cyclize to heterocycles like triazines :
\text{CH}_3\text{COCOOH}+\text{N}_2\text{H}_4\rightarrow \text{CH}_3\text{C}(\text{ O})\text{NHNH}_2\rightarrow \text{C}_3\text{H}_4\text{N}_2\(\text{triazine})
Metabolic Pathways:
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Acetylation : Forms acetylhydrazine (NHCO) and diacetylhydrazine, detected via N-NMR in rat urine .
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Carbazic acid formation :
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Urea synthesis :
Toxicity Mechanisms:
Scientific Research Applications
Overview
Hydrazine-15N2 monohydrate (CAS No. 145571-73-9) is characterized by the presence of nitrogen isotopes, specifically two nitrogen-15 atoms. This unique feature allows researchers to utilize it in various applications, including:
- Chemical synthesis : As a reducing agent and nitrogen source.
- Biological studies : For isotope labeling to trace nitrogen pathways.
- Medical research : Investigating potential therapeutic uses.
Chemical Properties and Reactions
This compound exhibits strong reducing properties and can participate in several chemical reactions:
- Oxidation : Converts to nitrogen gas (N2) and water (H2O).
- Reduction : Acts as a reducing agent, producing ammonia (NH3).
- Substitution : Reacts with aldehydes and ketones to form hydrazones.
Table 1: Key Chemical Reactions
Reaction Type | Products | Common Reactants |
---|---|---|
Oxidation | N2, H2O | Hydrogen peroxide |
Reduction | NH3 | Sodium borohydride |
Substitution | Hydrazones | Aldehydes, ketones |
Chemistry
This compound is utilized as a reducing agent in various chemical syntheses. It plays a crucial role in the preparation of nitrogen-containing compounds and is often employed in the synthesis of pyrazoles from aldehydes .
Biology
The compound is extensively used in isotope labeling studies to trace nitrogen pathways in biological systems. Its ability to incorporate stable isotopes allows researchers to monitor metabolic processes involving nitrogen, providing insights into plant growth and development .
Case Study 1: Isotope Labeling in Plants
Research demonstrated that using this compound facilitated the tracing of nitrogen uptake in plants, revealing critical information about nutrient absorption and metabolism.
Medicine
This compound has been investigated for its potential use in cancer treatment due to its ability to inhibit specific enzymes involved in tumor progression. Studies have shown that it can effectively inhibit hydrazine oxidase, leading to an accumulation of hydrazine within cells .
Case Study 2: Enzymatic Inhibition
In vitro studies indicated that this compound inhibited the activity of key metabolic enzymes, suggesting its potential as a therapeutic agent against certain cancers.
Industrial Applications
In industry, this compound is employed in various applications such as:
- Rocket fuels : Due to its high energy content.
- Corrosion control : As a reducing agent that prevents metal oxidation.
- Metal plating : Enhancing the quality of metal coatings.
The biological activity of this compound is primarily attributed to its strong reducing properties and enzyme inhibition capabilities:
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Enzyme Interactions : It interacts with enzymes like nitrogenase, affecting nitrogen metabolism.
- Example: Inhibition of hydrazine oxidase leads to altered nitrogen conversion rates.
- Cellular Metabolism : The compound can induce oxidative stress and apoptosis in cells at high concentrations .
- Gene Expression Modulation : It influences genes related to oxidative stress responses, impacting cellular signaling pathways.
Table 2: Biological Effects Summary
Effect Type | Description |
---|---|
Enzyme Interaction | Inhibits key metabolic enzymes like hydrazine oxidase |
Cellular Metabolism | Induces oxidative stress; alters energy production |
Gene Expression | Modulates genes involved in stress responses |
Mechanism of Action
The mechanism of action of Hydrazine-15N2 monohydrate involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This compound can also inhibit certain enzymes by binding to their active sites, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Hydrazine monohydrate: Similar in structure but not isotopically labeled.
Hydrazine sulfate-15N2: Another isotopically labeled hydrazine compound.
Hydrazine-15N2 dihydrochloride: A dihydrochloride salt form of isotopically labeled hydrazine
Uniqueness: Hydrazine-15N2 monohydrate is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in tracing studies and research applications that require precise tracking of nitrogen atoms .
Biological Activity
Hydrazine-15N2 monohydrate is a nitrogen-rich compound with significant applications in biochemical research, particularly in isotope labeling studies. This article explores its biological activity, mechanisms of action, and implications for various fields, supported by research findings and case studies.
This compound (chemical formula: H6N2O) has a molar mass of 32.0452 g/mol. It is a hydrazine derivative that incorporates stable nitrogen isotopes, making it valuable for tracing nitrogen pathways in biological systems. The compound exhibits strong reducing properties, allowing it to participate in various chemical reactions, including oxidation and reduction processes.
The biological activity of this compound primarily stems from its ability to act as a reducing agent. It donates electrons to other molecules, facilitating biochemical reactions. Additionally, it can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions. This dual action is critical in understanding its role in metabolic pathways and cellular signaling.
Biological Effects
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Enzyme Interactions :
- This compound interacts with enzymes such as nitrogenase and hydrazine oxidase. These interactions are crucial for nitrogen metabolism, affecting the conversion of nitrogen compounds and influencing metabolic fluxes in cells.
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Cellular Metabolism :
- The compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic pathways. Studies have shown that exposure can induce oxidative stress and apoptosis in various cell types.
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Gene Expression :
- This compound influences gene expression related to oxidative stress responses and apoptosis pathways. This modulation occurs through interactions with transcription factors that regulate these processes.
Case Study 1: Enzymatic Inhibition
A study demonstrated that this compound inhibited the activity of hydrazine oxidase, leading to an accumulation of hydrazine in cellular environments. This inhibition was dose-dependent, with higher concentrations resulting in more significant effects on enzyme activity.
Case Study 2: Metabolic Disruption
Research involving animal models indicated that low doses of this compound caused mild metabolic disruptions, while high doses resulted in severe tissue damage and organ failure. This highlights the importance of dosage control in experimental settings .
Case Study 3: Isotope Labeling
In isotope labeling studies, this compound has been effectively used to trace nitrogen atoms within biological systems. This application has provided insights into nitrogen metabolism and its implications for plant growth and development .
Table 1: Summary of Biological Activities
Table 2: Dosage Effects on Animal Models
Q & A
Basic Research Questions
Q. How is the isotopic purity of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate validated in experimental workflows?
Isotopic purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS). For example, NMR can distinguish isotopic enrichment by analyzing nitrogen chemical shifts, while HRMS quantifies the mass-to-charge ratio of the molecular ion (H_2$$^{15}\text{N}$$^{15}\text{NH}_2·HO, molecular weight 52.05 g/mol) to confirm isotopic integrity .
Q. What safety protocols are critical when handling Hydrazine-15N2^{15}\text{N}_215N2 monohydrate?
Key protocols include:
- Exposure limits : Adhere to occupational thresholds (0.06 mg/m³ TWA; 0.13 mg/m³ STEL) and use fume hoods to avoid inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Contaminated clothing must be removed immediately .
- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous decomposition .
Q. How does the isotopic labeling of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate enhance tracer studies in nitrogen metabolism?
The isotope enables tracking nitrogen pathways via isotopic labeling in metabolic or synthetic reactions. For instance, in amination reactions, -enriched hydrazine allows precise analysis of nitrogen incorporation into target molecules using techniques like isotope-ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How can discrepancies in elemental assay results for Hydrazine-15N2^{15}\text{N}_215N2 monohydrate be resolved across laboratories?
Standardize analytical workflows to minimize contamination:
- Use trace-metal-grade reagents and inert sampling tools to avoid exogenous metal interference .
- Validate methods via interlaboratory comparisons, focusing on ICP-MS (inductively coupled plasma mass spectrometry) for elemental profiling .
- Document procedural variations (e.g., digestion times, calibration standards) to identify error sources .
Q. What experimental design strategies optimize Hydrazine-15N2^{15}\text{N}_215N2 monohydrate in synthesizing inorganic derivatives?
Apply Response Surface Methodology (RSM) to optimize reaction parameters:
- Variables : Temperature (20–80°C), reaction time (2–4 hours), and inert atmosphere (N/Ar) .
- Case study : Synthesis of hydrazinium lanthanide sulfite hydrates (NHLn(SO)(HO)) achieved 88% yield at 80°C under argon .
- Characterization : Confirm product identity via IR spectroscopy (e.g., N–H stretching at 3200–3400 cm) and X-ray diffraction .
Q. What computational methods elucidate Hydrazine-15N2^{15}\text{N}_215N2 monohydrate’s role in graphene oxide reduction?
Density functional theory (DFT) simulations (e.g., M05-2X/6-31G(d)) model reaction mechanisms:
- De-epoxidation : Hydrazine preferentially reduces epoxide groups on graphene oxide, with lower activation barriers for interior vs. edge sites .
- Isotopic tracing : labeling tracks nitrogen incorporation into reduced graphene oxide, validated via XPS (X-ray photoelectron spectroscopy) .
Q. How do decomposition pathways of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate impact its stability in long-term storage?
Decomposition risks include:
- Thermal degradation : At >40°C, it decomposes into NH, N, and HO. Stabilize by storing at ≤4°C in amber glass .
- Oxidative hazards : Reacts violently with strong oxidizers (e.g., KMnO). Monitor for peroxides using test strips .
Q. Notes for Reproducibility
Properties
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-AWQJXPNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2][15NH2].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584048 | |
Record name | (~15~N_2_)Hydrazine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.047 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145571-73-9 | |
Record name | (~15~N_2_)Hydrazine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145571-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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